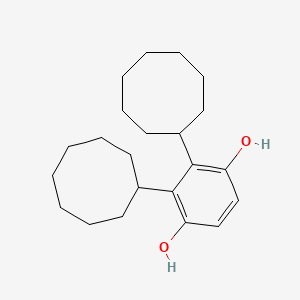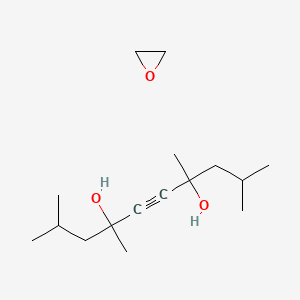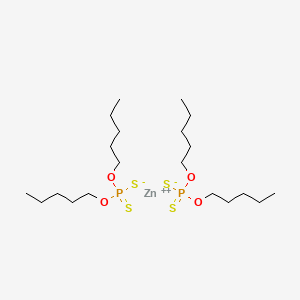![molecular formula C13H17BrClNO2 B12654460 4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide CAS No. 6269-38-1](/img/structure/B12654460.png)
4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 32887 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 32887 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the correct formation of NSC 32887.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 32887 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors that can handle significant volumes of reactants and products.
Automation: Implementing automated systems to control reaction conditions precisely and consistently.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions
NSC 32887 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The gain of electrons, typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 32887 commonly use:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to speed up reactions, including transition metals like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of NSC 32887, while reduction could produce various reduced derivatives.
Aplicaciones Científicas De Investigación
NSC 32887 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its therapeutic potential, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which NSC 32887 exerts its effects involves:
Molecular Targets: NSC 32887 interacts with specific molecular targets, such as enzymes or receptors, to elicit a biological response.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular function or signaling.
Comparación Con Compuestos Similares
Similar Compounds
NSC 32887 can be compared with other compounds that have similar structures or functions. Some of these include:
NSC 125973: Another compound with similar applications in research and industry.
NSC 1355196: Known for its interactions with biological molecules and potential therapeutic uses.
Uniqueness
What sets NSC 32887 apart from these similar compounds is its specific reactivity and the unique products it forms under certain conditions. This makes it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
6269-38-1 |
|---|---|
Fórmula molecular |
C13H17BrClNO2 |
Peso molecular |
334.63 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(4-methylmorpholin-4-ium-4-yl)ethanone;bromide |
InChI |
InChI=1S/C13H17ClNO2.BrH/c1-15(6-8-17-9-7-15)10-13(16)11-2-4-12(14)5-3-11;/h2-5H,6-10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
CKKYIGVYXJECQU-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCOCC1)CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


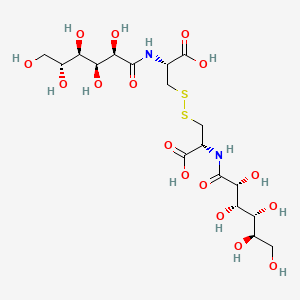


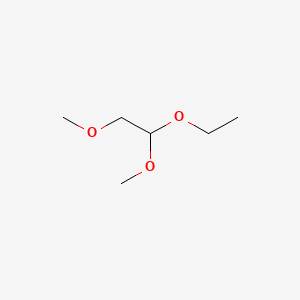

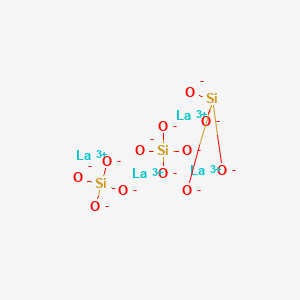
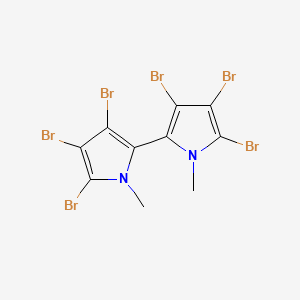
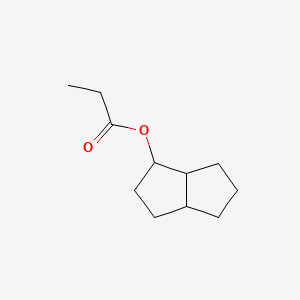

![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
